Bis(sulfosuccinimidyl)suberate
CAS No.: 82436-77-9
Cat. No.: VC0522180
Molecular Formula: C16H20N2O14S2
Molecular Weight: 528.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82436-77-9 |
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Molecular Formula | C16H20N2O14S2 |
Molecular Weight | 528.5 g/mol |
IUPAC Name | 1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Standard InChI | InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30) |
Standard InChI Key | VYLDEYYOISNGST-UHFFFAOYSA-N |
SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Characteristics
BS3 is a sodium salt derivative of suberic acid, functionalized with two sulfo-N-hydroxysuccinimide (NHS) esters. Key properties include:
The sodium salt form enhances water solubility, eliminating the need for organic solvents like DMSO, which can disrupt protein structures . Its 11.4 Å spacer arm allows sufficient spatial flexibility for crosslinking proximal amines in protein complexes .
Mechanism of Action and Reactivity
BS3 reacts with primary amines (e.g., lysine side chains, N-termini) via nucleophilic acyl substitution. The sulfo-NHS ester groups form stable amide bonds, releasing the leaving group N-hydroxysulfosuccinimide . Key features include:
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pH Range: Optimal reactivity at pH 7–9, with reduced efficiency below pH 5.0 due to protonation of amines .
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Membrane Impermeability: Charged sulfonyl groups prevent cellular uptake, enabling selective labeling of surface proteins .
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Non-Cleavable Bonds: Covalent linkages resist dissociation under denaturing conditions, stabilizing transient interactions for analysis .
Applications in Biochemical Research
Protein Crosslinking and Structural Analysis
BS3 is pivotal in mapping protein-protein interactions and stabilizing transient complexes. Applications include:
In Aβ studies, BS3 outperformed glutaraldehyde by preserving intra- and extramembrane oligomer states, enabling accurate electrophoretic analysis .
Comparative Advantages Over Analogues
BS3 differs from its hydrophobic counterpart, disuccinimidyl suberate (DSS), in critical ways:
Property | BS3 | DSS |
---|---|---|
Solubility | Water-soluble | Requires DMSO |
Membrane Permeability | Impermeable | Permeable |
Typical Use | Cell-surface proteins | Intracellular crosslinking |
Research Findings and Methodological Insights
pH-Dependent Crosslinking Efficiency
Studies reveal BS3 retains ~50% efficiency at pH 5.0 compared to pH 7.5, enabling applications in acidic environments (e.g., endosomal compartments) . This contrasts with earlier assumptions of strict neutrality requirements.
Crosslinking Mass Spectrometry (XL-MS)
BS3’s spacer length (11.4 Å) and water solubility make it ideal for:
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Intraprotein Crosslinking: Mapping distances between lysine residues in structured proteins.
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Interprotein Crosslinking: Identifying interaction sites in multiprotein complexes .
Limitations and Considerations
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Lysine Bias: Reactivity toward lysine residues may obscure interactions involving other residues (e.g., cysteine).
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Oligomer Formation: Excess BS3 can induce nonspecific aggregation, necessitating optimized concentrations .
Parameter | Recommendation | Source |
---|---|---|
Hazard Codes | Xi (irritating) | |
Risk Statements | 36/37/38 (irritates eyes, respiratory system, skin) | |
Storage | -20°C, desiccated; avoid moisture and light |
BS3 should be handled with gloves and eye protection to prevent exposure .
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